B1162630 Eicosapentaenoic Acid Quant-PAK

Eicosapentaenoic Acid Quant-PAK

カタログ番号 B1162630
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The eicosapentaenoic acid (EPA) Quant-PAK has been designed for the convenient, precise quantification of EPA by GC- or LC-MS. It includes a 50 µg vial of EPA-d5 and a precisely weighed vial of unlabeled EPA, with the precise weight (2-4 mg) indicated on the vial. This unlabeled EPA can be used to quantify the EPA-d5 standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled).

科学的研究の応用

Eicosapentaenoic Acid in Mental Health

Eicosapentaenoic acid (EPA) has shown promise in the treatment of schizophrenia and first-episode psychosis. In schizophrenia, EPA as an add-on treatment resulted in significant reductions in symptom scores, suggesting its efficacy in chronic, severe cases (Emsley et al., 2002). Another study found that EPA supplementation alters brain metabolism in first-episode psychosis, suggesting a potential mechanism of action in mental health disorders (Berger et al., 2008).

EPA in Neurodegenerative Diseases

Research indicates that EPA might be beneficial in treating neurodegenerative diseases. It has been used in various psychiatric and neurodegenerative conditions due to its anti-inflammatory and neuroprotective effects, showing improvements in symptoms of diseases like Huntington's (Song & Zhao, 2007).

EPA in Inflammatory and Autoimmune Diseases

EPA has been studied for its potential therapeutic effect on autoimmune encephalomyelitis, suggesting its use against multiple sclerosis. It significantly lowered clinical scores and inhibited inflammatory cytokine production (Unoda et al., 2013). Additionally, EPA demonstrates potential in controlling oxidative stress-induced osteoarthritis progression, highlighting its role in inflammatory diseases (Sakata et al., 2015).

EPA in Cancer Research

EPA has been explored for its role in cancer cachexia and as a potential anti-cachexia therapy. Although early studies showed promise, larger clinical trials reported minimal benefits. This variability indicates the need for further research to understand its effectiveness in cancer-associated conditions (Jatoi, 2005). EPA also attenuated the development of hepatocellular carcinoma associated with obesity in a dietary obesity model, suggesting its potential in cancer prevention (Inoue-Yamauchi et al., 2017).

EPA in Cardiovascular Health

Studies have highlighted the impact of EPA on coronary plaque stabilization, indicating its role in cardiovascular health. The Japan EPA Lipid Intervention Study showed EPA's efficacy in preventing coronary artery disease in hypercholesterolemic patients (Shintani & Kawasaki, 2012).

特性

同義語

EPA Quant-PAK; Timnodonic Acid Quant-PAK

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。